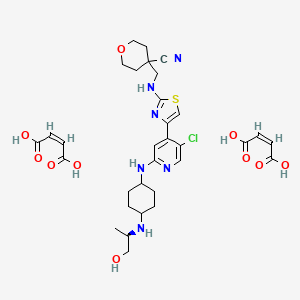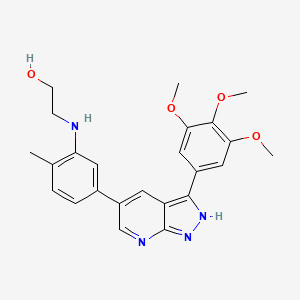
p-NH2-Bn-NOTA (hydrochloride hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-NH2-Bn-NOTA (hydrochloride hydrate) is a bifunctional chelator and a macrocyclic NOTA derivative. It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of nuclear medicine, particularly in positron emission tomography (PET) imaging, due to its ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-NH2-Bn-NOTA involves multiple steps, including carboxylic acid reduction, bimolecular nucleophilic substitution, hydrolysis, acidolysis, and hydrogenation reduction . The process begins with the reduction of carboxylic acid using sodium borohydride in the presence of tetrahydrofuran and triethylamine at 0°C . This is followed by nucleophilic substitution and subsequent reactions to form the final product .
Industrial Production Methods
The industrial production of p-NH2-Bn-NOTA aims to be environmentally friendly and cost-effective. The method avoids the use of toxic reagents and focuses on high yield and purity . The process involves large-scale synthesis using optimized reaction conditions to ensure scalability and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
p-NH2-Bn-NOTA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various acids and bases for hydrolysis and acidolysis . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the final p-NH2-Bn-NOTA compound and its intermediates, which are crucial for further applications in scientific research and medicine .
Applications De Recherche Scientifique
p-NH2-Bn-NOTA is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in the conjugation of peptides and proteins for various biological studies.
Medicine: Utilized in PET imaging for tumor pre-targeting and diagnosis.
Industry: Applied in the development of radiopharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of p-NH2-Bn-NOTA involves its ability to chelate metal ions, forming stable complexes that can be used for imaging and therapeutic purposes . The molecular targets include metal ions such as gallium and indium, which form strong complexes with the NOTA derivative . These complexes are stable under physiological conditions, making them suitable for in vivo applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-SCN-Bn-NOTA: Another NOTA derivative used for similar applications but contains a thiocyanate group for covalent bonding with targeting molecules.
TETA: Similar to DOTA but with a different ring structure, offering different chelation properties.
Uniqueness
p-NH2-Bn-NOTA is unique due to its specific structure that allows for efficient chelation and conjugation with peptides and radionuclides . Its stability and versatility make it a preferred choice for tumor pre-targeting and PET imaging .
Propriétés
Formule moléculaire |
C19H34Cl2N4O8 |
|---|---|
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C19H28N4O6.2ClH.2H2O/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29;;;;/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29);2*1H;2*1H2/t16-;;;;/m0..../s1 |
Clé InChI |
ZLBKFVDKOYHTFG-FXAGWRDUSA-N |
SMILES isomérique |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl |
SMILES canonique |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)






